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Abstract
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a

serine/threonine kinase that plays a crucial role in regulating mitosis. This technical guide

details the discovery and preclinical development of CHR-6494, summarizing its mechanism of

action, in vitro and in vivo efficacy, and the experimental methodologies used in its

characterization. Discovered through high-throughput screening, CHR-6494 has demonstrated

significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines,

including melanoma, colorectal, breast, and pancreatic cancer. This document compiles the

available quantitative data, provides detailed experimental protocols, and visualizes key

pathways and workflows to offer a comprehensive resource for researchers in oncology and

drug development.

Introduction: The Discovery of a First-in-Class
Haspin Inhibitor
CHR-6494 emerged from high-throughput screening efforts aimed at identifying inhibitors of

Haspin kinase, an atypical kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[1]

This phosphorylation event is critical for the proper alignment of chromosomes during mitosis.

[2][3] The discovery of CHR-6494 provided a first-in-class chemical probe to investigate the

therapeutic potential of targeting Haspin in oncology.[4] Developed by Chroma Therapeutics,
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CHR-6494 is an imidazolyl-pyridazine derivative with a potent inhibitory activity against Haspin.

[5] Its development has been primarily in the preclinical phase, with no evidence of progression

to human clinical trials to date.

Mechanism of Action
CHR-6494 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Haspin

kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a key step in

the mitotic cascade. The loss of H3T3ph leads to a "mitotic catastrophe" characterized by

chromosome misalignment, defective spindle and centrosome formation, and ultimately, cell

cycle arrest in the G2/M phase, followed by apoptosis.
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Caption: Mechanism of action of CHR-6494 leading to apoptosis.

In Vitro Activity
CHR-6494 has demonstrated potent in vitro activity against a variety of cancer cell lines. Its

inhibitory effect on Haspin kinase is in the low nanomolar range.

Parameter Value Reference

Haspin Kinase IC50 2 nM

The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified in numerous

cancer cell lines.

Cell Line Cancer Type
IC50 (Anti-
proliferative)

IC50
(Apoptosis)

Reference

HCT-116 Colorectal 500 nM 500 nM

HeLa Cervical 473 nM 473 nM

MDA-MB-231 Breast 752 nM 752 nM

Wi-38
Normal Lung

Fibroblast
1059 nM -

COLO-792 Melanoma 497 nM -

RPMI-7951 Melanoma 628 nM -

MeWo Melanoma
396 nM - 1229

nM (range)
-

MDA-MB-435 Melanoma - -

SKBR3 Breast - -

BxPC-3-Luc Pancreatic - -

In Vivo Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b606661?utm_src=pdf-body
https://www.benchchem.com/product/b606661?utm_src=pdf-body
https://www.benchchem.com/product/b606661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The anti-tumor activity of CHR-6494 has been evaluated in several mouse xenograft models.

Cancer Type
Xenograft
Model

Dosing
Regimen

Outcome Reference

Colorectal

Cancer
HCT-116

50 mg/kg, i.p., 2

cycles of 5

consecutive days

Tumor growth

inhibition

Breast Cancer MDA-MB-231
20 mg/kg, i.p., 15

consecutive days

Inhibition of

tumor volume

and weight

Breast Cancer MDA-MB-231

50 mg/kg, i.p., 4

cycles of 5

consecutive days

over 35 days

Failed to inhibit

tumor growth

Pancreatic

Cancer
BxPC-3-Luc Not specified

Significantly

inhibited tumor

growth

Familial Colon

Tumor
ApcMin/+ mice

50 mg/kg, i.p., for

50 days

Significantly

inhibited

intestinal polyp

development

Experimental Protocols
Cell Viability Assays
XTT Assay

Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow to attach for 24

hours.

Treat cells with various concentrations of CHR-6494 (0.01–100 μM) in eight replicates for

each concentration.

After 48 hours of drug administration, add the XTT reagent.
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Measure the absorbance 1 hour after adding the XTT reagent.

Determine IC50 values using GraphPad Prism software.

Crystal Violet Staining Assay

Seed cells in triplicate in 96-well culture plates at a density of 4,000 cells/well.

After 24 hours of attachment, treat cells with CHR-6494 at various concentrations.

At the end of the treatment period, fix cells with 4% paraformaldehyde/PBS for 10 minutes at

room temperature.

Stain with 0.05% crystal violet in PBS for 20 minutes at room temperature.

Wash plates with tap water and air dry.

Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.

Cell Cycle Analysis
Propidium Iodide Staining

Treat cells with CHR-6494 for 48 hours.

Fix cells with cold 70% ethanol.

Stain cells with propidium iodide.

Measure DNA content by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases.

Apoptosis Assay
Caspase 3/7 Activity Assay

Treat cells with CHR-6494 for 72 hours.
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Measure caspase 3/7 activity using the Caspase 3/7 Glo Assay Kit according to the

manufacturer's instructions.

In Vivo Xenograft Studies
General Protocol

Inject cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g.,

nude mice).

Allow tumors to reach a specified average volume (e.g., 62 mm³).

Randomly divide mice into control (vehicle-treated) and CHR-6494 treatment groups.

Administer CHR-6494 or vehicle via intraperitoneal (i.p.) injection according to the specified

dosing regimen.

Monitor tumor volume and body weight throughout the study.

At the end of the study, sacrifice the mice and excise and weigh the tumors.

In Vitro Experimental Workflow
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Caption: A generalized workflow for in vitro experiments.
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Caption: A typical workflow for in vivo xenograft studies.

Conclusion
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CHR-6494 is a potent, first-in-class inhibitor of Haspin kinase with demonstrated preclinical

anti-tumor activity in a variety of cancer models. Its mechanism of action, involving the

induction of mitotic catastrophe, makes it an interesting candidate for further investigation.

While in vivo studies have shown mixed results, particularly in breast cancer models, its

efficacy in colorectal and pancreatic cancer models warrants further exploration. The lack of

clinical trial data suggests that CHR-6494 itself may not have advanced, but it remains a

valuable tool for studying Haspin biology and a foundation for the development of next-

generation Haspin inhibitors. This guide provides a comprehensive overview of the discovery

and preclinical development of CHR-6494, serving as a valuable resource for the scientific

community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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